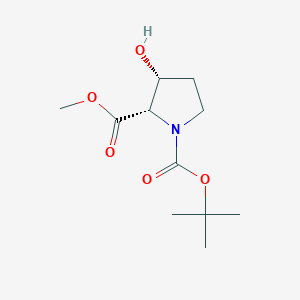

(2S,3R)-1-叔丁基 2-甲基 3-羟基吡咯烷-1,2-二甲酸酯

货号 B173287

CAS 编号:

130966-46-0

分子量: 245.27 g/mol

InChI 键: SVSSZFBZFUSINI-SFYZADRCSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“(2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.27 . It is commonly used in research .

Synthesis Analysis

There are several methods to synthesize this compound. One method involves the use of potassium hydroxide in methanol and water at 0°C for 1 hour . Another method uses sodium hydrogencarbonate in N,N-dimethyl-formamide at 50°C . A third method involves the use of di-isopropyl azodicarboxylate, diphenyl phosphoryl azide, and triphenylphosphine in tetrahydrofuran at 20°C for 6.5 hours .Physical And Chemical Properties Analysis

This compound is stored sealed in dry conditions at 2-8°C . Its boiling point is not provided in the search results .科学研究应用

-

Dipeptide Synthesis

- Field : Organic Chemistry

- Application Summary : This compound could potentially be used in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acids. The synthesis of dipeptides is a crucial process in biochemistry and pharmaceutical research.

- Methods of Application : The compound could be used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

- Results or Outcomes : The use of this compound in dipeptide synthesis could potentially lead to the production of dipeptides in satisfactory yields .

-

Synthesis of Tertiary Butyl Esters

- Field : Synthetic Organic Chemistry

- Application Summary : Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

- Methods of Application : The compound could potentially be used in a flow microreactor system for the synthesis of tertiary butyl esters . Flow microreactors are a type of continuous flow reactor that offer several advantages over traditional batch reactors, including improved heat and mass transfer, safety, and scalability.

- Results or Outcomes : The resultant flow process was more efficient, versatile and sustainable compared to the batch .

-

Removal of Methyl tert-butyl Ether

- Field : Environmental Science

- Application Summary : This compound could potentially be used in the removal of methyl tert-butyl ether (MTBE), a gasoline additive that has caused environmental pollution globally due to its high solubility and recalcitrance . The development of technology for MTBE removal has become a priority .

- Methods of Application : The compound could be used in adsorption and oxidation combined processes to remove MTBE . The materials commonly used in combined process, such as zeolite and activated carbon, are compared .

- Results or Outcomes : The integration of adsorption and oxidation processes is promising for efficient degradation of MTBE .

-

Synthesis of Protected Amino Acid Ionic Liquids

- Field : Organic Chemistry

- Application Summary : This compound could potentially be used in the synthesis of protected amino acid ionic liquids (AAILs) . AAILs have multiple reactive groups and are used in organic synthesis .

- Methods of Application : The compound could be used as a starting material in the synthesis of AAILs . The resulting protected AAILs were used as the starting materials in dipeptide synthesis .

- Results or Outcomes : The use of this compound in the synthesis of AAILs could potentially lead to the production of dipeptides in satisfactory yields .

安全和危害

属性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(13)8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSSZFBZFUSINI-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201116363 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201116363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate | |

CAS RN |

1449588-26-4 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,3S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449588-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201116363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

A solution containing 3-hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (1, 16 g, 71 mmol. See: Hodges, J. A.; Raines, R. T. J. Am. Chem. Soc. 2005, 45, 15923) in DMF (100 mL) was cooled to 0° C. To this solution was added K2CO3 (16 g, 116 mmol) followed by iodomethane (5.4 mL, 87 mmol). The reaction mixture was slowly warmed to ambient temperature over 1 h at which time it became a yellow heterogeneous solution. This mixture was heated at 90° C. for 1 h and then cooled to ambient temperature. The solution was diluted with brine, extracted with diethyl ether, dried over anhydrous Na2SO4, filtered, and concentrated to afford 14.8 g (87%) of 3-hydroxypyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (2) as a yellow oil (See: Demange, L.; Cluzeau, J.; Menez, A.; Dugave, C. Tetrahedron Lett. 2001, 42, 651).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

brine

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

Synthesis routes and methods II

Procedure details

Name

COC(=O)C1C(OC(=O)c2ccccc2)CCN1C(=O)OC(C)(C)C

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)

![Imidazo[1,5-a]pyridin-1-ylmethanol](/img/structure/B173249.png)